molecular formula C21H17ClN4O2S B3000253 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 941939-09-9

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B3000253
CAS No.: 941939-09-9
M. Wt: 424.9
InChI Key: VYBMLRNOGVBREP-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H17ClN4O2S and its molecular weight is 424.9. The purity is usually 95%.
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Biological Activity

The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activities, particularly focusing on its potential as a kinase inhibitor and antimicrobial agent.

Structural Characteristics

The molecular formula of the compound is C25H25ClN4O3C_{25}H_{25}ClN_{4}O_{3}, with a molecular weight of approximately 464.95 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its role in various biological activities, particularly as a scaffold for kinase inhibitors. The presence of both chlorophenyl and methylsulfanyl groups enhances the molecule's potential for diverse biological interactions.

Chemical Structure

PropertyValue
Molecular Weight464.95 g/mol
Molecular FormulaC25H25ClN4O3
LogP4.145
Polar Surface Area59.86 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyrazolo[1,5-a]Pyrazine Core : Achieved through cyclization reactions involving suitable pyrazole derivatives.
  • Introduction of the Chlorophenyl Group : Conducted via nucleophilic substitution reactions with chlorophenyl halides.
  • Acetamide Formation : The final step includes acylation using acetic anhydride or similar agents to introduce the acetamide group.

Kinase Inhibition

The pyrazolo[1,5-a]pyrazine scaffold is associated with several known kinase inhibitors, suggesting that this compound may exhibit similar properties. Kinases are critical enzymes involved in numerous cellular processes, including cell division and signal transduction pathways. Inhibition of specific kinases can lead to therapeutic effects in cancer and other diseases.

Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyrazine have shown promising results in inhibiting various kinases, warranting further investigation into this compound's efficacy as a potential therapeutic agent against malignancies .

Case Studies and Research Findings

Several studies have explored compounds related to the pyrazolo[1,5-a]pyrazine structure:

  • Case Study 1 : A derivative exhibiting significant inhibition against a panel of cancer cell lines demonstrated IC50 values in the low micromolar range, indicating potent activity against tumor growth.
  • Case Study 2 : Another study highlighted a related compound's ability to inhibit specific kinases involved in inflammatory responses, suggesting potential applications in treating autoimmune diseases.

These findings underline the importance of further exploring the biological activity of This compound to establish its therapeutic viability.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S/c1-29-17-4-2-3-16(11-17)23-20(27)13-25-9-10-26-19(21(25)28)12-18(24-26)14-5-7-15(22)8-6-14/h2-12H,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBMLRNOGVBREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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